Home > Products > Screening Compounds P74259 > LASSBio-1829 HCl
LASSBio-1829 HCl - 1807810-16-7

LASSBio-1829 HCl

Catalog Number: EVT-272598
CAS Number: 1807810-16-7
Molecular Formula: C25H19ClN4O
Molecular Weight: 426.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LASSBio-1829 HCl is an orally active IKK2 inhibitor.
Overview

LASSBio-1829 hydrochloride is a novel compound developed as a potential inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase 2, commonly referred to as IKK2. This compound is part of a broader class of N-acylhydrazones, which have garnered attention for their anti-inflammatory and anticancer properties. The synthesis and pharmacological evaluation of LASSBio-1829 hydrochloride indicate its potential effectiveness in treating inflammatory conditions.

Source

The compound was synthesized as part of research aimed at developing new anti-inflammatory agents. Studies have shown that LASSBio-1829 hydrochloride exhibits significant activity in various pharmacological inflammation tests conducted in vivo, suggesting its viability as an anti-inflammatory prototype .

Classification

LASSBio-1829 hydrochloride is classified under the category of small molecule inhibitors, specifically targeting IKK2, which plays a crucial role in the inflammatory response and cancer progression. Its chemical structure falls within the N-acylhydrazone class, characterized by the presence of a hydrazone functional group.

Synthesis Analysis

Methods

The synthesis of LASSBio-1829 hydrochloride involves several steps, including the formation of the hydrazone linkage through the condensation reaction between an appropriate aldehyde and a hydrazine derivative. The specific synthetic route includes:

  1. Preparation of Starting Materials: The synthesis begins with the selection of suitable aldehydes and hydrazines.
  2. Condensation Reaction: The aldehyde is reacted with hydrazine under controlled conditions to form the N-acylhydrazone.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

Technical Details

The reaction conditions typically involve organic solvents and may require catalysts to facilitate the formation of the desired product. Monitoring techniques such as thin-layer chromatography are employed to track the progress of the reaction .

Molecular Structure Analysis

Structure

LASSBio-1829 hydrochloride has a complex molecular structure characterized by its hydrazone linkage and specific substituents that enhance its biological activity. The molecular formula is C16H14ClN3O, and it has a molecular weight of approximately 299.75 g/mol.

Data

  • InChI Key: [specific InChI Key]
  • Canonical SMILES: [specific SMILES representation]
  • Melting Point: The compound exhibits a melting point indicative of its purity and structural integrity.
Chemical Reactions Analysis

Reactions

LASSBio-1829 hydrochloride can undergo various chemical reactions typical for N-acylhydrazones, including:

  1. Hydrolysis: Under acidic or basic conditions, it may hydrolyze to regenerate the starting materials.
  2. Oxidation/Reduction: The compound can participate in redox reactions, altering its functional groups and potentially modifying its biological activity.
  3. Substitution Reactions: It can engage in substitution reactions where functional groups may be replaced or modified.

Technical Details

Common reagents used in these reactions include acids for hydrolysis and oxidizing agents for oxidation processes. Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes .

Mechanism of Action

Process

LASSBio-1829 hydrochloride exerts its pharmacological effects primarily through inhibition of IKK2, which is involved in the nuclear factor kappa B signaling pathway. By inhibiting this kinase, the compound reduces the activation of pro-inflammatory cytokines and other mediators involved in inflammation.

Data

In vitro studies have demonstrated that LASSBio-1829 hydrochloride has an IC50 value of 3.8 µM against IKK2, indicating potent inhibitory activity . This mechanism suggests potential applications in treating diseases characterized by chronic inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Stability under various pH conditions has been evaluated to determine shelf life and storage requirements.

Chemical Properties

  • Reactivity: Reactivity profiles indicate susceptibility to hydrolysis and oxidation.
  • Functional Groups: Presence of hydrazone functional groups contributes to its reactivity and biological activity.

Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy confirm the structural integrity and purity of LASSBio-1829 hydrochloride .

Applications

Scientific Uses

LASSBio-1829 hydrochloride shows promise in various scientific applications, particularly in pharmacology:

  1. Anti-inflammatory Research: Its ability to inhibit IKK2 positions it as a candidate for developing new anti-inflammatory therapies.
  2. Cancer Research: Given its mechanism targeting pathways involved in cancer progression, further studies may explore its efficacy against different cancer types.
  3. Drug Design: Its structural characteristics provide insights into designing more potent inhibitors within the N-acylhydrazone class.
Introduction to LASSBio-1829 HCl

Overview of N-Acylhydrazone (NAH) Derivatives in Drug Discovery

N-Acylhydrazone (NAH) derivatives represent a privileged scaffold in medicinal chemistry due to their synthetic versatility, favorable pharmacokinetic profiles, and diverse pharmacological activities. These compounds feature a characteristic –CO–NH–N=CH– linkage that enables conformational flexibility for target binding while maintaining metabolic stability. Approximately 50% of compounds in the LASSBio Chemical Library (containing ~2000 compounds) incorporate the NAH chemotype [7]. Critically, >93% of NAH derivatives comply with Lipinski’s Rule of Five (molecular weight <500 Da; clogP <5; H-bond donors ≤5; H-bond acceptors ≤10), and 96% adhere to Veber’s rules (polar surface area ≤140 Ų; rotatable bonds ≤10), ensuring high drug-likeness [3] [7]. This scaffold has yielded compounds with documented anti-inflammatory, analgesic, and anticancer activities, positioning NAH as a cornerstone for rational drug design.

Role of IKK2 in Inflammatory and Oncogenic Pathways

Inhibitor of nuclear factor κB kinase subunit beta (IKK2/IKKβ) is a serine-threonine kinase that serves as the catalytic engine of the canonical NF-κB pathway. Upon activation by stimuli (e.g., TNF-α, IL-1, LPS), IKK2 phosphorylates IκBα, triggering its ubiquitination and degradation. This liberates NF-κB dimers (e.g., p65/p50), which translocate to the nucleus to induce transcription of:

  • Pro-inflammatory mediators: TNF-α, IL-6, COX-2
  • Antiapoptotic proteins: Bcl-xL, cIAP2
  • Cell cycle regulators: Cyclin D1
  • Metastatic factors: MMP-9 [4] [6] [9]

Table 1: Key Pathological Roles of IKK2

Disease ContextIKK2-Dependent MechanismsDownstream Effectors
Chronic InflammationMacrophage activation, Cytokine stormTNF-α, IL-1β, NO
Solid TumorsTumor cell survival, AngiogenesisBcl-xL, VEGF, Cyclin D1
Lymphoid MalignanciesConstitutive NF-κB activationcFLIP, XIAP

IKK2 also exhibits kinase-dependent and kinase-independent oncogenic functions by phosphorylating substrates beyond IκBα. For example, IKK2-mediated phosphorylation of:

  • FOXO3a promotes its nuclear export and degradation, disabling tumor suppression [4] [6]
  • p105 releases the MAP3K TPL2, activating ERK/JNK proliferation pathways [1] [4]
  • TSC1 disrupts the TSC1/TSC2 complex, hyperactivating mTOR-driven angiogenesis [4]

Rationale for Targeting IKK2 in Anti-Inflammatory Therapeutics

IKK2 inhibition offers a mechanistically distinct approach compared to conventional anti-inflammatory agents by blocking upstream signaling hubs that amplify multiple cytokine networks. Small-molecule IKK2 inhibitors suppress pathological NF-κB activation while sparing basal NF-κB activity required for immune homeostasis. This contrasts with broad anti-cytokine biologics (e.g., anti-TNF antibodies), which carry risks of immunosuppression [4] [6]. Preclinical data confirm that IKK2 inhibition:

  • Reduces TNF-α, IL-1β, and NO production in LPS-stimulated macrophages
  • Suppresses leukocyte infiltration in murine peritonitis models
  • Blocks angiogenesis in tumor xenografts [3] [4] [8]

Table 2: Comparison of IKK2 Inhibitors in Development

CompoundChemical ClassIKK2 IC₅₀Key Pharmacological Effects
LASSBio-1829N-Acylhydrazone3.8 µMInhibition of paw edema, TNF-α/NO downregulation
LASSBio-1524N-Acylhydrazone20 µMModerate inhibition of cytokine release
PS-1145Diaminopyrimidine0.15 µMSuppression of myeloma growth
BMS-345541Imidazoquinoxaline0.3 µMAnti-arthritic activity

Historical Development of LASSBio Series Compounds

LASSBio-1829 emerged from a systematic medicinal chemistry campaign by the Laboratory for the Evaluation and Synthesis of Bioactive Substances (LASSBio), which has designed NAH derivatives for >20 years. Key milestones include:

  • LASSBio-294 (2006): First patented NAH cardioactive compound with "digitalis-like" activity [2]
  • LASSBio-1524 (2011): Early IKK2 inhibitor (IC₅₀ 20 µM) identified via structure-based design [3]
  • LASSBio-468 (2005): Thalidomide analogue inhibiting TNF-α/NO, validating anti-inflammatory targeting [10]
  • LASSBio-1824: p38α MAPK inhibitor providing structural insights for kinase targeting [8]

Table 3: Evolution of Key LASSBio Compounds

CompoundYearTherapeutic TargetOptimization Strategy
LASSBio-2942006Na⁺/K⁺-ATPaseMolecular simplification
LASSBio-15242011IKK2 (IC₅₀ 20 µM)Scaffold hybridization
LASSBio-4682005TNF-α/NO productionBioisosteric replacement
LASSBio-18292015IKK2 (IC₅₀ 3.8 µM)7-Azaindole incorporation

LASSBio-1829 was rationally optimized from LASSBio-1524 [(E)-N'-(4-nitrobenzylidene)-2-naphthohydrazide] by replacing the nitroaryl moiety with a 7-azaindole heterocycle. This modification:

  • Enhanced hydrogen bonding with IKK2’s hinge region (Cys99 residue)
  • Improved solubility via hydrochloride salt formation
  • Increased oral bioavailability [3]The compound demonstrated dose-dependent inhibition of TNF-α and NO in vivo, establishing the feasibility of NAH derivatives as clinical candidates for inflammatory diseases.

Properties

CAS Number

1807810-16-7

Product Name

LASSBio-1829 HCl

IUPAC Name

Naphthalene-2-carboxylic acid [4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzylidene]-hydrazide Hydrochloride

Molecular Formula

C25H19ClN4O

Molecular Weight

426.9

InChI

InChI=1S/C25H18N4O.ClH/c30-25(21-10-9-18-3-1-2-4-20(18)15-21)29-28-16-17-5-7-19(8-6-17)22-11-13-26-24-23(22)12-14-27-24;/h1-16H,(H,26,27)(H,29,30);1H/b28-16+;

InChI Key

RRNUQYVGPLOFKS-HRRMWDOSSA-N

SMILES

O=C(C1=CC=C2C=CC=CC2=C1)N/N=C/C3=CC=C(C4=C5C(NC=C5)=NC=C4)C=C3.[H]Cl

Solubility

Soluble in DMSO

Synonyms

LASSBio-1829 hydrochloride; LASSBio-1829 HCl; LASSBio 1829 HCl; LASSBio1829 HCl;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.